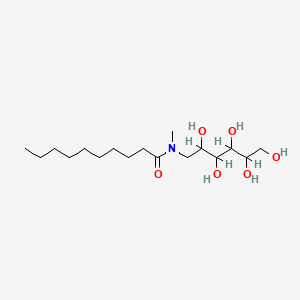

N-Decanoyl-N-methylglucamine

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le N-décanoyl-N-méthylglucamine est synthétisé par acylation de la N-méthylglucamine avec l'acide décanoïque. La réaction implique généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide entre le groupe carboxyle de l'acide décanoïque et le groupe amine de la N-méthylglucamine .

Méthodes de production industrielle

Dans les milieux industriels, la production de N-décanoyl-N-méthylglucamine implique des voies synthétiques similaires, mais à plus grande échelle. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Adsorption at Electrochemical Interfaces

The compound shows significant adsorption on mercury electrodes in 1 M NaClO₄ solutions, governed by physical adsorption mechanisms. Key parameters derived from electrochemical studies :

The adsorption isotherm follows the equation:

where Φ = surface pressure, c = bulk concentration, and E = electrode potential .

Coordination with Metal Ions

This compound acts as a polydentate ligand for gadolinium(III) , forming stable complexes used in MRI contrast agents .

Complexation Reaction :

Key Properties of Gd(III) Complex :

| Property | Value |

|---|---|

| Molar mass | 979.69 g/mol |

| IR carbonyl shift (ν-CO) | 1632 → 1614 cm⁻¹ |

| Molar conductivity | 67.56 Ω⁻¹ cm² mol⁻¹ (in DMF) |

| ESI-MS peak | m/z 854.23 ([Gd(L10)₂]⁺) |

The shift in carbonyl IR bands confirms coordination via the amide oxygen .

Micellization and Solubilization

As a detergent, it forms micelles above its critical micelle concentration (CMC), enabling membrane protein solubilization. Structural studies reveal:

| Parameter | Value (25°C) | Technique |

|---|---|---|

| CMC | 6.5 mM | Tensiometry |

| Aggregation number | 55–60 molecules | Static light scattering |

| Hydrodynamic radius | 3.2 nm | Dynamic light scattering |

Micelle stability is enhanced by NaCl (up to 0.5 M), reducing CMC to 4.8 mM .

Thermal and Chemical Stability

The compound is stable under normal conditions but decomposes at temperatures >200°C. No hazardous reactions are reported with common solvents or electrolytes .

Comparative Adsorption with Other Surfactants

Adsorption efficiency on mercury electrodes varies with surfactant type :

| Surfactant Type | Max Γ' (mol/cm²) | ΔG° (kJ/mol) |

|---|---|---|

| Cationic (C₁₁H₂₆N⁺) | 3.8 × 10⁻¹⁰ | −38.2 |

| Anionic (C₁₀H₂₁SO₃⁻) | 2.9 × 10⁻¹⁰ | −32.1 |

| This compound | 2.5 × 10⁻¹⁰ | −34.5 |

The lower Γ' for this compound reflects steric hindrance from its bulky glucamine head .

Applications De Recherche Scientifique

Biochemical Applications

Protein Extraction and Membrane Studies

N-Decanoyl-N-methylglucamine is utilized in the extraction of membrane proteins due to its ability to solubilize lipid bilayers without denaturing proteins. A study by Chuang et al. (2011) demonstrated that optimal concentrations of this compound and sodium dodecyl sulfate facilitate the extraction and analysis of membrane proteins, showcasing its effectiveness in biochemical assays .

Table 1: Optimal Concentrations for Protein Extraction

| Surfactant | Optimal Concentration (mM) | Application |

|---|---|---|

| This compound | 0.5 | Membrane protein extraction |

| Sodium dodecyl sulfate | 0.5 | Membrane protein extraction |

Drug Delivery Systems

Liposome Incorporation

This compound has been investigated for its role in enhancing the stability and effectiveness of liposome-based drug delivery systems. Research indicates that complexes of gadolinium(III) with this compound can be incorporated into liposomes, improving their zeta potential and enhancing their ability to delineate lesions in MRI applications . This amphiphilic nature allows it to form stable structures that can encapsulate both hydrophilic and hydrophobic drugs.

Case Study: Gadolinium Complexes as MRI Contrast Agents

In a study conducted by Silva et al. (2015), gadolinium(III) complexes with this compound were synthesized and characterized. These complexes exhibited high relaxivity values, making them promising candidates for use as MRI contrast agents . The incorporation of these complexes into liposomes significantly improved their magnetic resonance imaging properties.

Electrochemical Applications

Electrosorption Behavior

The electrosorption behavior of this compound has been studied at the interface of mercury electrodes in saline solutions. This property is crucial for developing sensors and electrochemical devices. A study highlighted its behavior in a 1 mol/dm³ sodium perchlorate solution, indicating its potential for applications in electrochemical sensing .

Nanotechnology Applications

Nanocarrier Systems

This compound has been explored as a component in nanocarrier systems for targeted drug delivery. Its amphiphilic characteristics allow it to form micelles or nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities . This application is particularly relevant in cancer therapy where targeted delivery is critical.

Mécanisme D'action

MEGA-10 exerts its effects primarily through its surfactant properties. The hydrophilic head group interacts with water molecules, while the hydrophobic tail interacts with lipid molecules. This dual interaction allows MEGA-10 to solubilize membrane proteins by disrupting lipid bilayers and forming micelles around the proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

N-octanoyl-N-méthylglucamine: Structure similaire, mais avec une chaîne carbonée plus courte, ce qui la rend moins efficace pour solubiliser les protéines plus grosses.

N-décanoyl-N-méthylglucamine: Autre membre de la famille des glucamides d'acides gras, fonction similaire, mais avec de légères variations dans les propriétés de solubilité et de formation de micelles.

Unicité

Le N-décanoyl-N-méthylglucamine est unique en raison de son équilibre optimal entre les propriétés hydrophiles et hydrophobes, ce qui le rend très efficace pour solubiliser une large gamme de protéines membranaires tout en maintenant la stabilité des protéines .

Activité Biologique

N-Decanoyl-N-methylglucamine (often referred to as Mega-10) is a synthetic non-ionic surfactant that has garnered attention for its unique properties and applications in various biochemical and pharmaceutical contexts. This article explores its biological activity, including its role in membrane protein solubilization, immunological applications, and potential cytotoxic effects.

- Molecular Formula : CHNO

- Molecular Weight : 349.46 g/mol

- CAS Number : 85261-20-7

- Structure : this compound consists of a decanoyl chain attached to a methylglucamine moiety, contributing to its surfactant properties.

Membrane Protein Solubilization

This compound is widely used for the solubilization of membrane proteins, which is crucial for studying their structure and function. Research indicates that optimal concentrations of this surfactant can effectively extract membrane proteins without denaturing them.

Immunological Applications

The compound has been investigated for its potential in immunology, particularly in enhancing vaccine formulations. Its ability to act as an adjuvant has been noted, improving immune responses when used in nanoparticle (NP) vaccine formulations.

Cytotoxicity and Safety Profile

While this compound is generally considered safe for use in laboratory settings, studies have shown that exposure at high concentrations can lead to cytotoxic effects.

- Cytotoxicity Studies : Research involving various cell lines indicated that concentrations above 25 mM could result in irreversible cell damage, while lower concentrations were found to be non-toxic .

- Chronic Health Effects : Long-term exposure to high dust concentrations may lead to respiratory issues such as pneumoconiosis; however, chronic effects are not typically observed at standard laboratory usage levels .

Case Studies

- Protein Analysis : A study utilized this compound to extract cardiac microsomal adenylate cyclase activity, revealing significant insights into enzyme behavior under various surfactant conditions .

- Vaccine Development : In a clinical trial context, formulations containing this surfactant were tested for their ability to enhance vaccine efficacy against HIV, demonstrating its potential role in immunotherapy .

Propriétés

IUPAC Name |

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWKZHPREXJQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868887 | |

| Record name | 1-[Decanoyl(methyl)amino]-1-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.